molecular formula C11H14O3 B1386512 Methyl 4-(ethoxymethyl)benzoate CAS No. 886531-74-4

Methyl 4-(ethoxymethyl)benzoate

Cat. No. B1386512
M. Wt: 194.23 g/mol
InChI Key: OCVXHGXTIDKNMC-UHFFFAOYSA-N
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Description

“Methyl 4-(ethoxymethyl)benzoate” is a chemical compound with the CAS Number: 886531-74-4 . It has a molecular weight of 194.23 . The compound is in liquid form .


Synthesis Analysis

The synthesis of “Methyl 4-(ethoxymethyl)benzoate” has been described in a paper . The compound is synthesized from “Methyl 4-(Bromomethyl) benzoate” and ethyl alcohol using FeSO4 as a recoverable and reusable mediator . This method is considered efficient and environmentally friendly .


Molecular Structure Analysis

The InChI code for “Methyl 4-(ethoxymethyl)benzoate” is 1S/C11H14O3/c1-3-14-8-9-4-6-10 (7-5-9)11 (12)13-2/h4-7H,3,8H2,1-2H3 .


Chemical Reactions Analysis

The synthesis of “Methyl 4-(ethoxymethyl)benzoate” involves a reaction between “Methyl 4-(Bromomethyl) benzoate” and ethyl alcohol . The reaction is mediated by FeSO4 .


Physical And Chemical Properties Analysis

“Methyl 4-(ethoxymethyl)benzoate” is a liquid . Its molecular weight is 194.23 .

Scientific Research Applications

  • Photopolymerization in Coatings and Films Methyl 4-(ethoxymethyl)benzoate is utilized in the field of photopolymerization. Studies have shown that certain benzoate ester derivatives, including variations of methyl 4-(ethoxymethyl)benzoate, exhibit rapid photopolymerization, making them suitable for use in thin film and coating applications. These derivatives display faster polymerization compared to traditional monomers like MMA, and they offer a range of physical properties due to their linear structures, which differ from the highly crosslinked structures of multifunctional systems. This property is particularly beneficial for applications that require rapid cure rates and specific mechanical properties in coatings and films (Avci, Mathias, & Thigpen, 1996).

  • Synthesis of Bioactive Compounds Methyl 4-(ethoxymethyl)benzoate and its derivatives have been explored for their potential in synthesizing bioactive compounds. For instance, certain derivatives have been shown to act as novel anti-juvenile hormone agents, influencing the metamorphosis process in insect larvae. This application is significant in developing substances for pest control or studying insect physiology (Ishiguro et al., 2003).

  • Liquid Crystal Technology Some derivatives of methyl 4-(ethoxymethyl)benzoate have been studied for their mesomorphic behavior, which is crucial in the field of liquid crystal technology. These compounds can form nematic or smectic phases, making them suitable for applications in displays and other optical devices. The specific properties and phase transitions of these compounds are influenced by the structure and length of their alkoxy chains, offering a range of possibilities for tailoring materials for specific applications in liquid crystal technology (Kuboshita, Matsunaga, & Matsuzaki, 1991).

  • Photophysical Properties for Luminescence Applications Research has been conducted on the photophysical properties of certain methyl 4-(ethoxymethyl)benzoate derivatives, particularly in the context of luminescence. These studies provide insights into the potential use of these compounds in creating materials with specific luminescent properties, which can be applied in fields such as optical sensors, imaging technologies, and lighting (Kim et al., 2021).

  • Nonlinear Optical (NLO) Material Research Derivatives of methyl 4-(ethoxymethyl)benzoate have been investigated for their nonlinear optical (NLO) properties. These studies use theoretical methods like density functional theory to predict the NLO behavior of these compounds, which is crucial for applications in optical communication technologies, laser systems, and photonic devices. The research indicates that these compounds could be promising candidates for NLO materials, exhibiting significant hyperpolarizabilities compared to standard NLO molecules (Kiven et al., 2023).

properties

IUPAC Name

methyl 4-(ethoxymethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-14-8-9-4-6-10(7-5-9)11(12)13-2/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVXHGXTIDKNMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(ethoxymethyl)benzoate

Synthesis routes and methods

Procedure details

4-(Hydroxymethyl)benzoic acid methyl ester (2.0 g) and ethyl iodide (3.8 g) were dissolved in N,N-dimethylformamide (60 mL), potassium tert-butoxide (2.8 g) was added under ice-cooling, and the mixture was stirred at room temperature for 1 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel chromatography (elution solvent; hexane:ethyl acetate=10:1 to 5:1) to give the title compound (2.0 g) as a colorless oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Bhakat - Kragujevac Journal of Science, 2012 - pmf.kg.ac.rs
The synthesis of Methyl-4-(ethoxymethyl)-benzoate from Methyl 4-(Bromomethyl) benzoate and ethyl alcohol using FeSO4 as a recoverable and reusable mediator has been described …
Number of citations: 4 www.pmf.kg.ac.rs
S Bhakat
Number of citations: 0

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